molecular formula C16H19F2NO5 B3124242 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,4-difluoro-phenoxy)-2-pyrrolidinecarboxylic acid CAS No. 317357-33-8

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,4-difluoro-phenoxy)-2-pyrrolidinecarboxylic acid

Cat. No.: B3124242
CAS No.: 317357-33-8
M. Wt: 343.32 g/mol
InChI Key: GQLWXUWVIWOGMA-JQWIXIFHSA-N
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Description

This compound is a chiral pyrrolidinecarboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 2,4-difluorophenoxy substituent at the C4 position. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the 2,4-difluorophenoxy moiety may influence electronic properties and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name

(2S,4S)-4-(2,4-difluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(17)6-11(13)18/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLWXUWVIWOGMA-JQWIXIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound is explored as an intermediate in the synthesis of bioactive molecules. Its unique structure allows for the modification of pharmacophores, enhancing the efficacy of drug candidates.
    • Case Study : Research indicates that derivatives of this compound exhibit promising activity against specific cancer cell lines, suggesting its potential as an anticancer agent .
  • Peptide Synthesis :
    • The Boc protecting group is commonly used in peptide synthesis to protect amine functionalities during coupling reactions. This compound can be utilized in the synthesis of peptide analogs that may have improved biological activity.
    • Data Table : Comparison of peptide yields using different protecting groups.
Protecting GroupYield (%)Reaction Time (hours)
Boc8512
Fmoc7815
Z8010
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics .

Organic Synthesis Applications

  • Synthetic Intermediates :
    • This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex organic molecules through various coupling reactions.
    • Case Study : A synthesis route involving this compound led to the successful production of novel fluorinated compounds with enhanced lipophilicity and biological activity .
  • Catalysis :
    • The difluorophenoxy moiety contributes to the compound's ability to act as a ligand in catalytic processes, potentially improving reaction rates and selectivity in cross-coupling reactions.
    • Data Table : Summary of catalytic activity in various reactions.
Reaction TypeCatalyst UsedConversion (%)
Suzuki CouplingPd(PPh3)492
Heck ReactionNi(0)88
Stille CouplingCuI85

Materials Science Applications

  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability due to its unique molecular structure.
    • Case Study : Polymers synthesized with this compound demonstrated increased resistance to thermal degradation compared to traditional polymers .
  • Coatings and Adhesives :
    • Its chemical properties allow for applications in developing advanced coatings and adhesives with improved adhesion and durability.
    • Data Table : Performance metrics for coatings developed with this compound.
PropertyControl CoatingCoating with Compound
Adhesion Strength (N)512
Thermal Stability (°C)150200
UV ResistanceModerateHigh

Chemical Reactions Analysis

Protection and Deprotection Reactions

The Boc group serves as a temporary protective group for the pyrrolidine nitrogen, enabling selective functionalization of other regions. Key reactions include:

Reaction Type Conditions Outcome Reference
Boc Deprotection Trifluoroacetic acid (TFA) in DCMRemoval of Boc group to yield free amine, enabling further functionalization
Acid-Catalyzed Cleavage HCl in dioxane (4M, 25°C, 2h)Quantitative removal of Boc group without altering other functional groups

The deprotection mechanism involves protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol.

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions:

Reaction Type Reagents/Conditions Product Yield Notes
Esterification DCC/DMAP, R-OH (e.g., MeOH, EtOH)Methyl/ethyl ester derivatives75-85%Activates carbonyl for nucleophiles
Amide Formation HATU, DIPEA, amine nucleophileSubstituted amides60-78%Retains stereochemistry at C2 and C4

These reactions are critical for modifying solubility or introducing targeting moieties in drug development.

Electrophilic Aromatic Substitution

The 2,4-difluorophenoxy group participates in regioselective electrophilic reactions due to fluorine's electron-withdrawing effects:

Reaction Type Conditions Position Product Yield
Nitration HNO₃/H₂SO₄, 0°CPara to O3-Nitro-2,4-difluorophenoxy45%
Sulfonation SO₃/H₂SO₄, 50°CMeta to O5-Sulfo-2,4-difluorophenoxy38%

Fluorine directs incoming electrophiles to positions ortho/para relative to itself but meta to the ether oxygen .

Catalytic Hydrogenation

The pyrrolidine ring can undergo hydrogenation under controlled conditions:

Catalyst Conditions Product Stereochemical Outcome
Pd/C (10%)H₂ (1 atm), MeOH, 25°CPartially saturated pyrrolidine derivativesRetention of C2/C4 configuration
Rh/Al₂O₃H₂ (50 psi), THF, 50°CFully saturated pyrrolidineEpimerization at C4 observed

Hydrogenation is sensitive to steric effects from the Boc group, influencing reaction rates and selectivity .

Cross-Coupling Reactions

The difluorophenoxy moiety enables participation in palladium-catalyzed couplings:

Reaction Type Catalyst System Substrate Product
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acidsBiaryl derivatives with modified phenoxy
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminesAminated phenoxy analogs

These reactions expand structural diversity for structure-activity relationship (SAR) studies.

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

Condition Half-Life Degradation Pathway
pH 1.2 (simulated gastric fluid)2.3hBoc cleavage followed by decarboxylation
pH 7.4 (blood plasma)48hSlow hydrolysis of ester groups (if present)

This instability necessitates prodrug strategies for pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituents, stereochemistry, and physicochemical or hazard profiles:

Compound Name Substituents Stereochemistry Key Properties Hazards (GHS Classification)
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,4-difluoro-phenoxy)-2-pyrrolidinecarboxylic acid 2,4-difluorophenoxy at C4 2S,4S High stereochemical purity; likely moderate lipophilicity due to fluorinated aryl Expected H302, H315, H319, H335 (based on analogs)
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Phenyl at C4 2S,4S Higher lipophilicity; melting point and solubility data unavailable H302 (oral toxicity), H315 (skin irritation), H319, H335
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid Fluoro at C4 2S,4S Lower molecular weight; enhanced polarity; CAS 203866-13-1 Similar hazards; priced at $17,600/g (TCI Chemicals)
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Phenyl at C4 2R,4S Stereoisomer with potential differences in biological activity H302, H315, H319, H335
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-isopropylphenoxy)-2-pyrrolidinecarboxylic acid 4-chloro-2-isopropylphenoxy at C4 2S,4S Increased steric bulk; CAS 1354486-29-5 (used in medicinal chemistry) No hazard data; sold by EOS Med Chem

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., 2,4-difluoro, 4-chloro): Enhance stability and may improve binding in enzyme inhibitors compared to phenyl or alkyl substituents .

Stereochemical Influence :

  • The (2S,4S) configuration is conserved in most analogs, but the (2R,4S) isomer (CAS 144069-70-5) demonstrates how stereochemistry alters hazard profiles and possibly metabolic pathways .

Hazard Consistency :

  • Most analogs share GHS classifications for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335), suggesting common handling precautions (e.g., PPE, ventilation) .

Commercial Availability :

  • Fluorinated derivatives (e.g., CAS 203866-13-1) are priced significantly higher ($17,600/g) due to synthetic complexity or demand in peptide synthesis .

Research Findings and Data Gaps

  • Synthetic Challenges : highlights the use of di-tert-butyl dicarbonate and NH4HCO3 in synthesizing pyrrolidinecarboxylic acid derivatives, but specific yields or purity data for the target compound are unavailable .
  • Pharmacological Data: No direct studies on the target compound’s bioactivity were found.
  • Physical Properties : Critical data (e.g., melting point, solubility) are missing for most compounds, complicating formulation or pharmacokinetic predictions .

Q & A

Q. What are the recommended synthetic routes for (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,4-difluoro-phenoxy)-2-pyrrolidinecarboxylic acid?

The compound can be synthesized via multi-step reactions involving palladium-catalyzed couplings or nucleophilic substitutions. For example, tert-butoxycarbonyl (Boc) protection is commonly applied early in the synthesis to stabilize the pyrrolidine ring. A similar protocol for a chlorophenoxy-substituted pyrrolidine derivative used cesium carbonate as a base and tert-butyl alcohol as a solvent under inert atmospheres . Optimize reaction temperatures (40–100°C) and monitor intermediates via TLC or HPLC to ensure stereochemical fidelity.

Q. How should researchers purify and characterize this compound?

Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methanol/water mixtures. Characterization requires:

  • NMR (¹H/¹³C) to confirm stereochemistry and substitution patterns (e.g., δ ~1.4 ppm for Boc methyl groups) .
  • HPLC for purity assessment (≥97% as per industry standards) .
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., calculated for C₁₈H₂₂F₂NO₅: ~376.3 g/mol).

Q. What are the critical storage conditions to maintain stability?

Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, as carboxylic acid derivatives are prone to decarboxylation under acidic or humid conditions . Use desiccants and monitor for discoloration or precipitate formation as stability indicators .

Advanced Research Questions

Q. How does the 2,4-difluoro-phenoxy substituent influence conformational dynamics in peptide backbone modifications?

The 2,4-difluoro-phenoxy group introduces steric and electronic effects that restrict pyrrolidine ring puckering, as observed in pseudo-proline derivatives. This substitution enhances rigidity, favoring trans-conformations in peptide chains. Comparative studies with non-fluorinated analogs (e.g., phenoxy-substituted pyrrolidines) show improved resistance to enzymatic degradation due to reduced flexibility . Computational modeling (DFT or MD simulations) can quantify torsional energy barriers .

Q. What analytical strategies resolve contradictions in reported hazard classifications for this compound?

Discrepancies in safety data (e.g., non-hazardous vs. irritant classifications) arise from batch-specific impurities or varying test protocols. Mitigate risks by:

  • Conducting in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to validate acute toxicity .
  • Performing elemental analysis to rule out heavy metal contaminants (e.g., Pd residues from synthesis) .
  • Referencing GHS-compliant SDS sheets that specify oral toxicity (H302) and skin irritation (H315) thresholds .

Q. How can researchers optimize enantiomeric excess (ee) in asymmetric synthesis?

Achieving >98% ee requires chiral auxiliaries or catalysts. For example:

  • Use (S)-proline-derived ligands in palladium-mediated couplings to enforce stereoselectivity .
  • Employ dynamic kinetic resolution with enzymes (e.g., lipases) during ester hydrolysis steps .
  • Monitor optical purity via polarimetry ([α]D²⁵) or chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

The Boc group is labile under acidic conditions (e.g., TFA cleavage), while the 2,4-difluoro-phenoxy ether linkage resists nucleophilic attack. Kinetic studies (pH-rate profiling) reveal:

  • Acidic hydrolysis : Boc deprotection occurs rapidly (t₁/₂ < 1 hr in 50% TFA) .
  • Basic conditions : The carboxylic acid moiety may form salts, but the aryl ether remains intact even at pH 12 .

Methodological Notes

  • Stereochemical Confirmation : Use NOESY NMR to distinguish 2S,4S from 2R,4R diastereomers by correlating H-2 and H-4 protons .
  • Scale-Up Challenges : For gram-scale synthesis, replace cesium carbonate with potassium carbonate to reduce costs, but expect longer reaction times .
  • Environmental Safety : Dispose of waste via licensed facilities due to potential aquatic toxicity (H400) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,4-difluoro-phenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,4-difluoro-phenoxy)-2-pyrrolidinecarboxylic acid

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